N-(2-ethoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O4S2 and its molecular weight is 457.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Properties
Studies on compounds with similar structural motifs, such as thiazole and acetamide derivatives, highlight their significance in crystallography and molecular architecture. For example, the crystal structures of two (oxothiazolidin-2-ylidene)acetamides were described, showcasing the importance of such compounds in understanding molecular interactions and crystal engineering (Aleksei N. Galushchinskiy et al., 2017). Additionally, the study on different spatial orientations of amide derivatives on anion coordination emphasizes the structural versatility of these compounds and their potential in designing novel molecular architectures (D. Kalita & J. Baruah, 2010).
Catalysis and Green Chemistry
The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide using a novel catalyst highlights the application of related compounds in catalysis and the development of environmentally friendly synthetic routes (Zhang Qun-feng, 2008). Such studies demonstrate the compound's role as an intermediate in producing azo disperse dyes, indicating its broader applicability in industrial chemistry and material science.
Mechanism of Action
Target of Action
The compound “N-(2-ethoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” belongs to the class of thiazole derivatives . Thiazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific targets of this compound would depend on its exact structure and functional groups, and further studies would be needed to identify them.
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their specific structure and functional groups. Some thiazole derivatives have been found to inhibit key enzymes in various biochemical pathways, while others might interact with specific receptors or other cellular targets
Biochemical Pathways
Thiazole derivatives can affect a wide range of biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to inhibit key enzymes in the pathways of various diseases, leading to therapeutic effects . The specific pathways affected by “N-(2-ethoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” would depend on its specific targets and mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure and functional groups. Thiazole derivatives, like other organic compounds, can be absorbed through various routes (oral, inhalation, dermal), distributed throughout the body, metabolized by enzymes in the liver and other tissues, and excreted through the kidneys or other routes
Result of Action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Thiazole derivatives can have a wide range of effects, from inhibiting the growth of cancer cells to reducing inflammation or viral replication . The specific effects of “N-(2-ethoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” would depend on its specific targets and mode of action.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-3-29-19-7-5-4-6-18(19)25-20(26)12-16-13-30-22(24-16)31-14-21(27)23-15-8-10-17(28-2)11-9-15/h4-11,13H,3,12,14H2,1-2H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLJWGCKWWXYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.